3-Fluoronaphthalene-1-carbaldehyde

Description

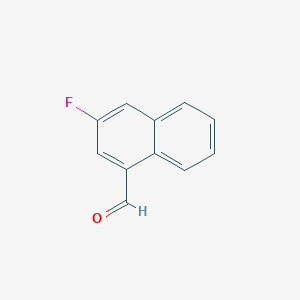

Structure

3D Structure

Properties

IUPAC Name |

3-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNYSXIZCRUTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Fluoronaphthalene 1 Carbaldehyde

Reactions of the Carbaldehyde Group

The carbaldehyde group is a primary site for nucleophilic addition and condensation reactions, providing a versatile handle for synthetic modifications.

The Knoevenagel condensation is a key reaction of aldehydes, involving the reaction with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is a nucleophilic addition followed by a dehydration, resulting in the formation of a new carbon-carbon double bond. wikipedia.org For 3-Fluoronaphthalene-1-carbaldehyde, this reaction provides a pathway to synthesize a variety of α,β-unsaturated compounds.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.orgaston.ac.uk This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent elimination of a water molecule yields the final condensed product. wikipedia.org A variety of active methylene compounds can be employed in this reaction. researchgate.net

A notable variant is the Doebner modification, where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification is often accompanied by decarboxylation. organic-chemistry.org

Table 1: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst/Conditions | Product Type |

| Malononitrile | Weak base (e.g., piperidine) | 2-(3-Fluoronaphthalen-1-ylmethylene)malononitrile |

| Ethyl cyanoacetate | Weak base (e.g., piperidine) | Ethyl 2-cyano-3-(3-fluoronaphthalen-1-yl)acrylate |

| Malonic acid | Pyridine (Doebner modification) | 3-(3-Fluoronaphthalen-1-yl)acrylic acid |

| Thiobarbituric acid | Piperidine in ethanol | 5-(3-Fluoronaphthalen-1-ylmethylene)thiobarbituric acid |

This table presents plausible products based on the general mechanism of the Knoevenagel condensation.

Mechanochemical methods, using techniques like ball milling, have also been employed for Knoevenagel condensations, sometimes proceeding without a solvent or catalyst. researchgate.net

The carbaldehyde functional group of this compound is a key site for derivatization, enabling the synthesis of a wide array of more complex molecules. Beyond condensation reactions, the aldehyde can be transformed into various other functional groups, which serves as a crucial step in multi-step synthetic sequences.

One common transformation is the oxidation of the carbaldehyde to a carboxylic acid (3-Fluoronaphthalene-1-carboxylic acid). This conversion can be achieved using standard oxidizing agents. Conversely, reduction of the aldehyde yields the corresponding alcohol, 3-Fluoronaphthalen-1-yl)methanol. These derivatives, in turn, can undergo further reactions. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the alcohol can be used in ether synthesis or converted to a leaving group for substitution reactions.

Another important derivatization is the formation of imines (Schiff bases) through reaction with primary amines. These imines can be further reduced to secondary amines. The aldehyde can also participate in Wittig reactions to form alkenes with controlled stereochemistry or be used in the synthesis of various heterocyclic systems. nih.gov These transformations highlight the versatility of the carbaldehyde group as a synthetic linchpin.

Reactivity of the Fluorinated Naphthalene (B1677914) Ring System

The fluorine atom on the naphthalene ring significantly influences its reactivity, particularly in nucleophilic aromatic substitution and by affecting the selectivity of reactions.

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The presence of electron-withdrawing groups on the ring is crucial for this reaction to occur, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In SNAr, a nucleophile attacks the aromatic ring, forming this intermediate, followed by the departure of a leaving group. masterorganicchemistry.comyoutube.com

For this compound, the electron-withdrawing nature of the carbaldehyde group further activates the naphthalene ring towards nucleophilic attack, although its effect is most pronounced at the ortho and para positions relative to its location.

Radical intermediates are species with an unpaired electron and can be involved in various organic transformations. ic.ac.uk These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. Common pathways for radical intermediates include abstraction, addition to π systems, and dimerization. libretexts.org

In the context of fluorinated aromatic compounds, radical reactions can be initiated photochemically, thermally, or through the use of radical initiators like azobisisobutyronitrile (AIBN). ic.ac.uklibretexts.org For instance, radical fluoroalkylation reactions can introduce perfluoroalkyl groups onto organic substrates. conicet.gov.ar The generation of radical intermediates can be achieved through various methods, including the use of transition metal photocatalysis or organic dyes. conicet.gov.ar

While specific radical reactions involving this compound are not extensively documented, the fluoronaphthalene core can potentially participate in radical-mediated processes. For example, copper-catalyzed radical-relay reactions using oxidants like N-fluorobenzenesulfonimide (NFSI) have been effective for C(sp³)–H functionalization. rsc.org Such methodologies could potentially be adapted for transformations involving the naphthalene ring system or substituents attached to it. The formation of radical intermediates is a key aspect of many modern synthetic methods that allow for the construction of complex molecular frameworks under mild conditions. anr.fr

The presence of a fluorine atom on an aromatic ring has a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity and the selectivity of its reactions. nih.goviastate.edu Fluorine is the most electronegative element, and its primary influence on an aromatic system is a strong electron-withdrawing inductive effect (-I). nih.gov This effect reduces the electron density of the aromatic π-system. nih.gov

This inductive withdrawal is key to the high reactivity of fluoroarenes in SNAr reactions, as it stabilizes the anionic Meisenheimer complex formed during the reaction. stackexchange.comwyzant.com The stabilization of this intermediate is crucial as its formation is typically the rate-determining step. stackexchange.com

Furthermore, the introduction of fluorine can alter the regioselectivity of reactions. In electrophilic aromatic substitution, the fluorine atom is an ortho-, para- director, but it deactivates the ring towards the reaction. The fluorine substituent can also influence the stability and properties of the resulting products. For example, adding fluorine atoms to an aromatic ring can increase its thermal stability and resistance to certain chemical reactions. nih.govacs.org In some contexts, fluorine can participate in interactions with metal ions, which can influence reaction pathways. rsc.org The unique electronic contributions of fluorine to the molecular orbitals of the aromatic ring can lead to what has been termed "fluoromaticity," affecting the molecule's stability and resistance to addition reactions. nih.govacs.org

Table 2: Summary of Fluorine's Influence on Reactivity

| Effect | Description | Consequence for this compound |

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. nih.gov | Activates the naphthalene ring for SNAr by stabilizing the Meisenheimer complex. stackexchange.comwyzant.com Deactivates the ring for electrophilic substitution. |

| Mesomeric Effect (+M) | Donation of lone pair electrons into the π-system. | Generally weaker than the inductive effect; directs incoming electrophiles to ortho/para positions. |

| Reaction Rate in SNAr | Accelerates the rate-determining nucleophilic addition step. stackexchange.com | Makes the fluorine atom a good leaving group in SNAr reactions. libretexts.org |

| Regioselectivity | Directs electrophiles to positions ortho and para to the fluorine atom. | Influences the position of further substitution on the naphthalene ring. |

| Product Stability | Can enhance thermal and chemical stability of the molecule. nih.govacs.org | The resulting fluorinated products may exhibit increased stability. |

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-Fluoronaphthalene-1-carbaldehyde, various NMR techniques provide a comprehensive picture of its atomic connectivity and spatial arrangement.

High-Resolution 1H NMR Analysis, including Long-Range Coupling (JFH values)

High-resolution 1H NMR spectroscopy is crucial for assigning the protons within the this compound molecule. The analysis of long-range coupling constants, particularly the heteronuclear coupling between fluorine and hydrogen (JFH values), offers valuable information about the proximity of these nuclei. nih.gov The aldehyde proton's coupling with ring protons and the fluorine atom is conformationally dependent. cdnsciencepub.com The spin-spin coupling constants between the aldehyde proton and the ring protons are influenced by both through-bond and through-space interactions. cdnsciencepub.com The magnitudes of these long-range couplings can help in determining the preferred conformation of the aldehyde group relative to the naphthalene (B1677914) ring. nih.govcdnsciencepub.com

Table 1: Illustrative 1H NMR Data for a Fluoronaphthaldehyde Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.8 - 10.2 | s | - |

| Aromatic H | 7.2 - 8.5 | m | - |

Note: Specific chemical shifts and coupling constants for this compound can vary based on the solvent and experimental conditions. Data presented is a general representation for a fluoronaphthaldehyde derivative.

13C NMR and 19F NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In fluorinated organic compounds, the presence of fluorine introduces C-F coupling, causing the carbon signals to appear as multiplets instead of singlets, even with proton decoupling. blogspot.com This coupling can be observed over one, two, or three bonds. blogspot.com

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine environment within the molecule. ed.ac.uk The chemical shift in ¹⁹F NMR is indicative of the electronic environment around the fluorine atom.

Table 2: Representative 13C and 19F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹³C (C-F) | Varies | ¹JCF ≈ 250 Hz |

| ¹³C (C-CHO) | ~190 | - |

| ¹⁹F | Varies | - |

Note: The exact chemical shifts and coupling constants are dependent on the specific molecular structure and the solvent used.

Through-Space Hydrogen-Fluorine and Carbon-Fluorine Spin-Spin Coupling Studies

Through-space spin-spin coupling occurs when nuclei are close in space but not directly connected through a small number of bonds. conicet.gov.ar In molecules like this compound, the spatial proximity between the fluorine atom and the aldehyde proton can lead to observable through-space JFH coupling. conicet.gov.ar This phenomenon is highly dependent on the conformation of the molecule. conicet.gov.ar Theoretical calculations and experimental observations of these couplings provide deep insights into the molecule's three-dimensional structure and intramolecular interactions. rsc.orgfigshare.com The transmission of these couplings can occur through the overlap of electron clouds of the interacting atoms. conicet.gov.ar

Vibrational Spectroscopy Studies (FT-IR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and elucidate the molecular structure of a compound. thermofisher.com

In this compound, the characteristic stretching vibration of the carbonyl group (C=O) in the aldehyde is a prominent feature in the FT-IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹. nih.govscialert.net The C-F bond also exhibits a characteristic stretching vibration. Aromatic C-H and C=C stretching vibrations are also observable. nih.gov FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. thermofisher.com For instance, modifications in the polymer chain of materials containing C-F bonds can be detected through changes in the FT-Raman spectra. srce.hr

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1715 | 1680 - 1715 |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 |

| C-F | 1000 - 1400 | 1000 - 1400 |

| Aromatic C-H | ~3000 - 3100 | ~3000 - 3100 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet and visible regions. These absorptions correspond to π → π* and n → π* electronic transitions. The naphthalene ring system and the carbonyl group are the primary chromophores. The position and intensity of these absorption bands can be influenced by the fluorine substituent and the solvent used.

Table 4: Typical Electronic Transitions for Naphthaldehyde Derivatives

| Transition | Wavelength Range (nm) |

| π → π | 200 - 350 |

| n → π | > 300 |

Note: The specific λmax values depend on the full molecular structure and the solvent.

Computational and Theoretical Studies on 3 Fluoronaphthalene 1 Carbaldehyde and Analogs

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool in quantum chemistry for investigating the properties of molecules like 3-Fluoronaphthalene-1-carbaldehyde. By approximating the complex many-electron problem into a more manageable one based on electron density, DFT allows for accurate predictions of various molecular characteristics.

Geometry Optimization and Electronic Structure Analysis

Through geometry optimization using DFT methods, the most stable three-dimensional arrangement of atoms in this compound can be determined. This process finds the minimum energy conformation, providing crucial information about bond lengths, bond angles, and dihedral angles.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and is a focal point in the study of organic molecules for applications in electronics. koreascience.kr The introduction of substituents, such as the fluorine atom and the carbaldehyde group on the naphthalene (B1677914) core, significantly modulates the HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of Aromatic Aldehydes

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.85 | -1.98 | 4.87 |

| Naphthalene-1-carbaldehyde | -6.23 | -2.34 | 3.89 |

| This compound | -6.35 | -2.45 | 3.90 |

Vibrational Spectra Prediction and Assignment of Fundamental Modes

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical predictions are invaluable for interpreting experimental spectra.

For a molecule like this compound, the predicted vibrational spectrum would show characteristic bands corresponding to the stretching and bending of specific bonds, such as the C-F, C=O, and C-H bonds, as well as the vibrations of the naphthalene ring system. The theoretical wavenumbers are often scaled to better match experimental data, accounting for factors like anharmonicity and the limitations of the computational method. nih.gov In similar molecules, the C-H out-of-plane bending vibrations are typically observed in the 980-717 cm⁻¹ region. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the MEP analysis would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group due to the lone pairs of electrons. The fluorine atom, being highly electronegative, would also influence the charge distribution across the naphthalene ring. This analysis provides a visual representation of how the substituent groups direct chemical reactions. rsc.org

Aromaticity Studies and Substituent Effects in Fluoronaphthalenes

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems like naphthalene. youtube.comnih.gov The introduction of substituents, such as a fluorine atom, can significantly perturb the aromatic character of the naphthalene rings.

Assessment of Aromaticity Indices

Several computational indices are used to quantify the degree of aromaticity. These include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. nih.gov

Studies on substituted naphthalenes have shown that the introduction of electron-withdrawing groups, like fluorine, can lead to a decrease in aromaticity. researchgate.net This is attributed to the inductive effects of the fluorine atom, which alter the electron density distribution within the ring system. researchgate.net The HOMA and NICS values for the two rings in this compound would provide quantitative insights into how the fluorine and carbaldehyde substituents modulate the aromaticity of each ring individually.

Investigation of Intramolecular Charge Transfer and Resonance Theory

The presence of both an electron-withdrawing carbaldehyde group and a halogen like fluorine on the naphthalene scaffold can lead to interesting electronic phenomena, including intramolecular charge transfer (ICT). ossila.com ICT occurs when an electron is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. ossila.comyoutube.com In this compound, the naphthalene ring can act as the donor and the carbaldehyde group as the acceptor.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the pathways they follow and the structures of high-energy transition states. For this compound, these methods can predict how it is formed and how it reacts with other molecules.

Computational Exploration of Fluorination Pathways

The synthesis of this compound involves the introduction of a fluorine atom onto the naphthalene core, a process that can be explored through computational modeling. Both electrophilic and nucleophilic fluorination routes are plausible, and theoretical studies on naphthalene and its derivatives shed light on these pathways.

Electrophilic Fluorination: In electrophilic fluorination, an electron-rich aromatic system attacks an electrophilic fluorine source. researchgate.net Computational studies on the fluorination of naphthalene with reagents like N-fluorobis(phenylsulfonyl)amine (NFOBS) suggest that the reaction proceeds via a single electron transfer (SET) mechanism. researchgate.net The regioselectivity of this reaction is governed by the electron density of the carbon atoms in the naphthalene ring. For an unsubstituted naphthalene, the alpha-position (C1) is generally more reactive towards electrophiles than the beta-position (C2). However, the presence of an aldehyde group at the 1-position, which is an electron-withdrawing group, would deactivate the ring towards electrophilic attack. Conversely, if the starting material is 1-naphthaldehyde, the fluorine would be directed to other positions. To obtain this compound, a different precursor would likely be necessary.

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) offers an alternative pathway. This typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophilic fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). capes.gov.brucla.edunih.gov Computational studies can model the transition states of these reactions, which often involve the formation of a Meisenheimer complex. For the synthesis of this compound via this route, a starting material such as 3-bromo- (B131339) or 3-nitro-naphthalene-1-carbaldehyde would be required. Theoretical calculations can help predict the activation barriers for these reactions, providing insights into the feasibility and optimal conditions for the synthesis. nih.gov

Analysis of Substrate Electronic Properties and Reactivity (e.g., alpha-carbon charges in Grignard reactions)

The electronic properties of this compound, particularly the charge distribution, are key to understanding its reactivity. The fluorine atom and the aldehyde group significantly influence the electron density across the naphthalene ring system.

The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing through the sigma bond (inductive effect) and weakly electron-donating through its lone pairs into the pi-system (resonance effect). stackexchange.comnih.govvaia.com The aldehyde group is a strong electron-withdrawing group, primarily through resonance. The interplay of these effects results in a complex pattern of electron density.

In the context of a Grignard reaction, the aldehyde's carbonyl carbon is the primary site of nucleophilic attack. Computational studies on the addition of Grignard reagents to carbonyl compounds have shown that the reaction can proceed through either a polar or a single-electron transfer (SET) mechanism, depending on the steric bulk of the reactants. researchgate.netnih.govresearchgate.net

For this compound, the electron-withdrawing nature of both the fluorine and aldehyde groups would increase the positive charge on the carbonyl carbon (the alpha-carbon in this context), making it more susceptible to nucleophilic attack by the Grignard reagent. Density Functional Theory (DFT) calculations can be used to compute the partial charges on each atom, providing a quantitative measure of this effect.

Table 1: Predicted Alpha-Carbon Charges in Substituted Naphthaldehydes (Note: This table is illustrative and based on general principles of electronic effects. Actual values would require specific DFT calculations.)

| Compound | Substituent at C3 | Predicted Relative Charge on Carbonyl Carbon | Predicted Reactivity towards Grignard Reagent |

| 1-Naphthaldehyde | H | Baseline | Moderate |

| 3-Methyl-1-naphthaldehyde | -CH₃ (electron-donating) | Lower | Lower |

| 3-Nitro-1-naphthaldehyde | -NO₂ (electron-withdrawing) | Higher | Higher |

| 3-Fluoro-1-naphthaldehyde | -F (electron-withdrawing) | Higher | Higher |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.govanalis.com.myrsc.org The key parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and non-linear response of a molecule to an applied electric field, respectively.

Molecules with large hyperpolarizability values often possess a donor-pi-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). nih.gov In this compound, the naphthalene ring acts as the π-system, the aldehyde group as an acceptor, and while it lacks a strong donor group, the fluorine's resonance effect could play a minor role.

Computational studies on analogous systems, such as substituted chalcones and naphthalimide derivatives, have shown that the introduction of electron-withdrawing and -donating groups can significantly enhance NLO properties. analis.com.mybit.edu.cnresearchgate.net For this compound, theoretical calculations would likely predict a moderate NLO response. To enhance its NLO properties, the introduction of a strong electron-donating group, such as an amino or methoxy (B1213986) group, on the naphthalene ring would be a promising strategy.

Table 2: Representative Calculated NLO Properties for Aromatic Aldehydes (Note: These are example values from literature on similar compounds and are for illustrative purposes. Specific calculations for this compound are required for accurate data.)

| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| Benzaldehyde | ~5.5 | ~50 |

| 4-Nitroaniline (a standard NLO material) | ~4.0 | ~9000 |

| Naphthalen-1-yl ethynylated-chalcone | 3.51 | 420.51 x 10⁻³⁰ esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.deyoutube.com It allows for the quantitative analysis of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.govwisc.edu

For this compound, NBO analysis can provide valuable insights into:

Hybridization: The hybridization of the atomic orbitals involved in each bond can be determined.

Bond Polarity: The analysis quantifies the electron density distribution in each bond, revealing its polarity.

Hyperconjugative Interactions: The most significant stabilizing interactions can be identified. In this compound, key interactions would likely involve the delocalization of lone pair electrons from the fluorine and oxygen atoms into the antibonding orbitals of the naphthalene pi-system (n -> π) and the delocalization of pi-electrons within the aromatic system (π -> π).

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis Data for a Fluorinated Aromatic System (Note: This table presents the type of data obtained from an NBO analysis and is not specific to this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) F | π* (C1-C2) | ~ 2-5 | n -> π |

| π (C5-C6) | π (C7-C8) | ~ 15-20 | π -> π |

| LP (1) O | π (C1-C=O) | ~ 5-10 | n -> π* |

This detailed electronic information from NBO analysis complements the understanding of the molecule's reactivity and stability.

Synthetic Applications and Derivatives in Advanced Organic Chemistry

Utilization as a Key Building Block in Complex Molecule Synthesis

The strategic importance of fluorinated naphthalenes is well-established in medicinal chemistry and materials science. For instance, the isomeric 1-fluoronaphthalene (B124137) is a crucial intermediate in the synthesis of duloxetine, a widely used antidepressant. wikipedia.orgchemicalbook.com While specific examples of complex molecules derived directly from 3-fluoronaphthalene-1-carbaldehyde are not extensively documented in publicly available research, its potential as a key building block is evident. The aldehyde functional group serves as a versatile handle for chain extension and the formation of carbon-carbon and carbon-heteroatom bonds, while the fluorine atom can influence the molecule's metabolic stability, binding affinity, and lipophilicity, all critical parameters in drug design.

Synthesis of Novel Fluorinated Naphthalene (B1677914) Derivatives

The this compound scaffold is a gateway to a variety of novel fluorinated naphthalene derivatives. Through functional group manipulations, a wide array of valuable compounds can be accessed.

Isomeric Fluoronaphthalenecarbaldehydes

The synthesis of isomeric fluoronaphthalenecarbaldehydes often involves multi-step processes starting from different precursors. For example, 7-fluoro-1-naphthaldehyde and 2-fluoro-1-naphthaldehyde can be synthesized from 2-fluoronaphthalene (B33398) through a reaction with titanium tetrachloride and 1,1-dichloromethyl methyl ether. This highlights the regiochemical challenges and the importance of specific starting materials in accessing different isomers. The properties of these isomers, such as melting and boiling points, are influenced by the position of the fluorine atom on the naphthalene ring system.

| Compound Name | CAS Number | Molecular Formula | Key Properties |

|---|---|---|---|

| 2-Fluoro-naphthalene-1-carbaldehyde | Data not available | C11H7FO | Melting Point: 60-62°C |

| 4-Fluoro-naphthalene-1-carbaldehyde | 172033-73-7 | C11H7FO | Melting Point: 41-42°C, Boiling Point: 260-263°C. nih.gov |

| 7-Fluoro-naphthalene-1-carbaldehyde | 82128-59-4 | C11H7FO | Melting Point: 95-96°C. |

Substituted Fluoronaphthalene Carboxylic Acids

A fundamental transformation of the aldehyde group is its oxidation to a carboxylic acid. This reaction converts this compound into 3-fluoronaphthalene-1-carboxylic acid. A variety of oxidizing agents can accomplish this, including potassium dichromate in sulfuric acid, or milder reagents like Oxone. wikipedia.org This conversion is a key step in creating derivatives with different functionalities and potential applications, for instance, in the synthesis of amides or esters.

Polyfluorinated Naphthalene Systems

The introduction of multiple fluorine atoms into a naphthalene system can dramatically alter its properties, enhancing characteristics like thermal stability and electron-accepting capabilities, which are desirable in materials science. nih.govchemistryviews.org While methods often start with naphthalene or other precursors, the this compound scaffold represents a potential entry point for further fluorination or for the construction of larger polyfluorinated architectures. Research in this area includes high-temperature, gas-phase reactions to produce highly perfluoroalkylated naphthalenes and the synthesis of perfluorohalogenated naphthalenes for crystal engineering studies. chemistryviews.orgrsc.org

Methodology Development Facilitated by this compound Scaffolds

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a primary scaffold for the development of new synthetic methodologies. Research in this area tends to focus on more broadly applicable substrates.

Exploration of Mechanochemical Activation in Organofluorine Chemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique. In organofluorine chemistry, mechanochemical methods have been successfully employed for the solvent-free synthesis of various compounds. For example, the manual grinding of fluorinated benzaldehydes with amines has been shown to produce fluorinated imines in high yields and short reaction times. chemistryviews.org Another study demonstrated that polymer mechanochemistry can be used to synthesize a fluorinated polyacetylene, a material that was inaccessible by conventional methods. nih.gov While specific applications of mechanochemistry to this compound have not been detailed, the successful application of this technique to other fluorinated aldehydes suggests its potential for the synthesis of derivatives of the title compound. chemistryviews.org

Future Research Directions and Emerging Trends

Development of Novel, Atom-Economical Fluorination Strategies for Naphthalene (B1677914) Systems

The development of efficient and environmentally benign methods for introducing fluorine into aromatic systems is a cornerstone of modern organic synthesis. Traditional fluorination methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. Consequently, research is increasingly focused on atom-economical strategies that maximize the incorporation of fluorine from the reagent into the final product, minimizing waste.

Recent advancements include the use of N-fluorobis(phenylsulfonyl)amine for the fluorination of naphthalene and its derivatives, which can proceed even in the absence of a solvent, offering a more sustainable approach. researchgate.net Another promising avenue is the application of photocatalytic methods, which utilize visible light to drive C-F bond formation under mild conditions. princeton.edu These methods often exhibit complementary reactivity to traditional nucleophilic substitution reactions. princeton.edu

Researchers are also exploring the direct C-H fluorination of naphthalenes, which circumvents the need for pre-functionalized starting materials. researchgate.net This approach, however, requires overcoming challenges related to regioselectivity. The development of novel catalysts, including those based on transition metals, is crucial for achieving precise control over the position of fluorination on the naphthalene ring. rsc.org

| Strategy | Key Features | Advantages |

| Solvent-Free Fluorination | Utilizes reagents like N-fluorobis(phenylsulfonyl)amine. | Reduced waste, simplified purification. researchgate.net |

| Photocatalytic Fluorination | Employs visible light to initiate the reaction. | Mild conditions, unique selectivity. princeton.edu |

| Direct C-H Fluorination | Introduces fluorine directly onto the naphthalene core. | Step-economical, avoids pre-functionalization. researchgate.net |

Exploration of Stereoselective Syntheses of Chiral Fluorinated Naphthalene Derivatives

The synthesis of enantiomerically pure fluorinated naphthalene derivatives is of paramount importance, particularly for applications in pharmaceuticals and chiral materials. The introduction of a fluorine atom can significantly influence the biological activity and physicochemical properties of a molecule. Axially chiral compounds, in particular, are valuable in drug discovery and materials science. chemistryviews.org

Current research focuses on developing catalytic asymmetric methods to control the stereochemistry during the fluorination process or subsequent transformations. One approach involves the fluorination of chiral enamides to produce α-fluoro-imides with high stereoselectivity. nih.gov Another strategy is the use of chiral catalysts, such as those based on transition metals, to direct the enantioselective functionalization of the naphthalene core. chemistryviews.org For instance, Ni(II)-catalyzed Diels-Alder reactions have been employed for the synthesis of triaxially chiral polysubstituted naphthalene derivatives. chemistryviews.org

The design and synthesis of novel chiral stationary phases based on naphthalene scaffolds are also being explored for the chromatographic separation of chiral compounds. nih.gov These advancements are crucial for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.

Advanced Computational Studies on Fluorine-Containing Naphthalene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and properties of fluorine-containing naphthalene systems. physchemres.orgsid.ir These studies provide valuable insights that can guide the design of new synthetic strategies and the development of novel materials.

DFT calculations are employed to investigate various aspects of these molecules:

Intermolecular Interactions: Computational studies help in understanding the nature of non-covalent interactions, such as π-hole and σ-hole bonding, in perfluorohalogenated naphthalenes. rsc.org These interactions play a crucial role in the crystal packing and material properties.

Electronic Properties: The impact of fluorination on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be accurately predicted. nih.gov This information is vital for designing n-type organic semiconductors and other electronic materials. mdpi.comnih.gov

Reaction Mechanisms: Computational modeling can elucidate reaction pathways and transition states, aiding in the optimization of reaction conditions and the prediction of regioselectivity in fluorination reactions.

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as IR and UV-Vis spectra, which helps in the characterization of novel fluorinated naphthalene derivatives. sid.ir

Recent studies have utilized time-dependent DFT (TD-DFT) to model the absorption spectra of polycyclic aromatic hydrocarbons, providing insights into their atmospheric behavior. mdpi.com Furthermore, computational investigations into the interaction of carcinogens like naphthylamine with DNA nucleobases are shedding light on the mechanisms of toxicity. physchemres.org

Investigation of Unexplored Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways and catalytic systems for the functionalization of fluorinated naphthalenes is a key driver of innovation in this field. Researchers are continually exploring new ways to construct and modify these important molecular scaffolds.

One area of active investigation is the use of gold-catalyzed reactions for the functionalization of naphthalene. nih.govresearchgate.net These reactions can lead to the formation of unique products through carbene insertion into C-H bonds or addition to double bonds. nih.govresearchgate.net Another emerging trend is the use of multi-component reactions, which allow for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org

The development of new catalytic systems is also crucial. For example, scandium catalysis has been shown to be effective for the C-H bond functionalization of unactivated arenes. researchgate.net Additionally, the use of photoredox catalysis in combination with transition metal catalysis, known as metallaphotoredox, has opened up new possibilities for previously challenging transformations. princeton.edu

The exploration of domino reactions, where a single catalyst promotes multiple sequential transformations, offers an efficient route to complex fluorinated polycyclic aromatic hydrocarbons. oup.com These investigations into new reaction pathways and catalysts will undoubtedly lead to the discovery of novel fluorinated naphthalene derivatives with unique properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoronaphthalene-1-carbaldehyde, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Fluorination at the 3-position of naphthalene requires precise control of electrophilic substitution conditions (e.g., using HF or fluorinating agents like DAST). Solvent polarity and temperature significantly impact regioselectivity and yield. For example, polar aprotic solvents (e.g., DMF) enhance electrophilic attack, while excess fluorinating agents may lead to byproducts. Structural confirmation via NMR is critical to verify substitution patterns .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is the gold standard for determining bond angles, fluorine positioning, and carbonyl geometry. Challenges include crystal twinning or weak diffraction due to fluorine’s low electron density. High-resolution data (≤ 0.8 Å) and refinement against anisotropic displacement parameters improve accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritation (WGK 3 hazard classification ). In case of exposure, flush eyes/skin with water for ≥15 minutes and consult safety data sheets for antidotes . Store in airtight containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura or Ullmann couplings. For instance, the aldehyde group’s electron-withdrawing effect may activate the 3-fluoro position for nucleophilic aromatic substitution. Validate predictions with kinetic studies (e.g., Hammett plots) and HPLC-MS reaction monitoring .

Q. What mechanistic insights explain contradictory toxicity data for naphthalene derivatives in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies arise from metabolic differences: cytochrome P450 enzymes (e.g., CYP2F2 in rodents) convert naphthalenes to cytotoxic epoxides in vivo, while in vitro models may lack metabolic activation. Use primary human hepatocytes or S9 fractions to bridge this gap. Risk of bias in animal studies (e.g., dose randomization) must also be assessed using tools from Table C-7 .

Q. How can advanced chromatography (HPLC-DAD, GC-MS) address challenges in quantifying this compound degradation products?

- Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) at 254 nm separates polar degradation products (e.g., 3-fluoronaphthoic acid). GC-MS with derivatization (e.g., silylation) enhances volatility for detecting trace aldehydes. Calibrate against certified reference materials from NIST and validate limits of detection (LOD < 0.1 ppm) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the environmental persistence of this compound?

- Methodological Answer : Variations in half-life measurements stem from test conditions (pH, UV exposure, microbial activity). For example, hydrolysis rates increase under alkaline conditions (pH > 9), while photodegradation dominates in sunlight. Standardize testing per EPA OPPTS guidelines and use QSAR models to extrapolate data across ecosystems .

Tables for Key Data

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.